5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Cross-coupling Suzuki-Miyaura Oxidative addition

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (CAS 503614-74-2), also known as 1-Boc-5-iodoindoline, is a synthetic indoline scaffold featuring an iodine atom at the 5-position, a saturated 2,3-dihydroindole core, and a tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen. With a molecular formula of C13H16INO2 and a molecular weight of 345.18 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions.

Molecular Formula C13H16INO2
Molecular Weight 345.18 g/mol
CAS No. 503614-74-2
Cat. No. B1358394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester
CAS503614-74-2
Molecular FormulaC13H16INO2
Molecular Weight345.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)I
InChIInChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3
InChIKeyYMRPICDZEUAKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (CAS 503614-74-2): Procurement-Ready Indoline Building Block for Cross-Coupling Chemistry


5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (CAS 503614-74-2), also known as 1-Boc-5-iodoindoline, is a synthetic indoline scaffold featuring an iodine atom at the 5-position, a saturated 2,3-dihydroindole core, and a tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen . With a molecular formula of C13H16INO2 and a molecular weight of 345.18 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions . The combination of the Boc protecting group and the 5-iodo substituent enables orthogonal synthetic manipulation, making it a strategically important building block for constructing complex indole- and indoline-containing molecules .

Why 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester Cannot Be Replaced by Generic Indoline Analogs in Cross-Coupling Applications


Interchanging 5-iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester with its 5-bromo, 5-chloro, or unprotected indoline analogs introduces significant and quantifiable differences in reactivity, physicochemical properties, and synthetic compatibility. The established reactivity order for palladium-catalyzed cross-coupling reactions is ArI >> ArBr > ArOTf >> ArCl, meaning that the 5-iodo derivative undergoes oxidative addition substantially faster than its bromo or chloro counterparts [1]. This difference directly impacts reaction yields, required catalyst loadings, and reaction temperatures. Furthermore, the Boc protecting group depletes electron density from the indoline ring, enhancing oxidative stability and preventing unwanted N–H side reactions during subsequent synthetic transformations, a critical advantage over unprotected 5-iodoindoline [2]. Regioisomeric substitution (e.g., 6-iodo vs. 5-iodo) further alters the electronic and steric environment, leading to divergent outcomes in downstream functionalization. Substituting without accounting for these quantifiable parameters risks reaction failure, lower yields, and compromised purity profiles.

Quantitative Comparative Evidence for 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester vs. Closest Analogs


Palladium-Catalyzed Cross-Coupling Reactivity: 5-Iodo vs. 5-Bromo and 5-Chloro Indoline Derivatives

The 5-iodo substituent provides a substantial kinetic advantage in palladium-catalyzed cross-coupling reactions. The widely accepted relative reactivity order for aryl halides in Suzuki-Miyaura coupling is ArI >> ArBr > ArOTf >> ArCl [1]. In the context of indoline substrates, this means that 5-iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester undergoes oxidative addition with Pd(0) catalysts at significantly faster rates than its 5-bromo analog (CAS 261732-38-1) and dramatically faster than its 5-chloro analog. This difference enables lower catalyst loadings, milder reaction temperatures, and shorter reaction times for the iodo derivative, which are critical parameters in both discovery-scale and process-scale synthesis. The general order of reactivity, where aryl iodides are substantially more reactive, has been quantified across numerous substrate classes: ArI >> ArBr > ArOTf >> ArCl [2].

Cross-coupling Suzuki-Miyaura Oxidative addition

Thermal Stability and Boiling Point: 5-Iodo-Boc-indoline vs. 5-Bromo-Boc-indoline

The target compound exhibits a higher boiling point than its 5-bromo analog, reflecting the heavier iodine atom and stronger intermolecular van der Waals interactions. The 5-iodo derivative has a reported boiling point of 381.5 ± 41.0 °C at 760 mmHg , compared to 362.9 °C at 760 mmHg for the 5-bromo analog (tert-butyl 5-bromoindoline-1-carboxylate, CAS 261732-38-1) [1]. This approximately 18.6 °C difference in boiling point is consistent with the higher molecular weight (345.18 vs. 298.18 g/mol) and greater polarizability of the iodine substituent. Additionally, the density of the 5-iodo compound is higher: 1.577 g/cm³ versus 1.4 g/cm³ for the 5-bromo analog [1].

Thermal stability Distillation Purification

Regiochemical Positioning: 5-Iodo vs. 6-Iodo Indoline Boc Derivatives

The position of the iodine substituent on the indoline ring critically influences both electronic properties and synthetic utility. The target compound bears the iodine at the 5-position (para to the indoline nitrogen), while the 6-iodo isomer (tert-butyl 6-iodoindoline-1-carboxylate, CAS 954239-34-0) places the halogen at the meta position relative to the nitrogen . Both isomers share identical molecular formulas (C13H16INO2) and molecular weights (345.18 g/mol), but the 5-iodo configuration positions the halogen for para-directed functionalization relative to the indoline nitrogen, while the 6-iodo isomer enables meta-directed chemistry. In the context of medicinal chemistry, 5-substituted indolines are privileged scaffolds in numerous biologically active compounds targeting neurological disorders , whereas the 6-substituted series often accesses different pharmacological space. The 5-iodo isomer is available at 95% minimum purity from multiple suppliers, with some offering 98% purity and batch-specific QC documentation including NMR, HPLC, and GC .

Regioselectivity Structure-activity relationship Electronic effects

Boc-Protected vs. Unprotected 5-Iodoindoline: Stability and Synthetic Compatibility

The Boc protecting group on the indoline nitrogen of the target compound confers distinct advantages over unprotected 5-iodoindoline (CAS 114144-16-0). The Boc group depletes electron density from the indoline ring, which enhances oxidative stability and prevents N–H-mediated side reactions during subsequent transformations [1]. Unprotected 5-iodoindoline has a lower molecular weight (245.06 g/mol) and a boiling point of approximately 289.6 °C at 760 mmHg , compared to 381.5 °C for the Boc-protected derivative. The Boc group also serves as an orthogonal protecting group that can be selectively removed under acidic conditions (e.g., TFA or HCl) without affecting other functional groups, enabling sequential synthetic manipulation. Furthermore, the increased lipophilicity of the Boc-protected derivative (LogP = 3.65) compared to the unprotected indoline facilitates organic solvent extraction and chromatographic purification.

Protecting group strategy Oxidative stability Orthogonal synthesis

Commercial Availability and Purity Tier Comparison: 5-Iodo-Boc-indoline vs. 5-Fluoro-Boc-indoline

While 5-fluoro-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (CAS 1304782-97-5) represents the lightest halogen congener (MW 237.27 g/mol) [1], its significantly lower molecular weight and different electronic properties make it unsuitable as a direct replacement in cross-coupling applications, where the C–F bond is essentially inert under standard Suzuki-Miyaura conditions. The 5-iodo derivative is commercially available at standard purities of 95% and premium purities of 98% from multiple global suppliers, with batch-specific certificates of analysis including NMR, HPLC, and GC data . By contrast, the 5-fluoro analog has more limited commercial availability and lacks the electrophilic cross-coupling reactivity that is the primary value proposition of the 5-iodo compound. The C–I bond dissociation energy (approximately 65 kcal/mol for aryl iodides) is substantially lower than the C–F bond (approximately 126 kcal/mol), underpinning the fundamental reactivity difference that makes the 5-iodo derivative the indispensable choice for cross-coupling-based synthetic strategies.

Supply chain Quality control Purity specification

LogP and Topological Polar Surface Area: Impact on Purification and Downstream Handling

The target compound has a calculated LogP of 3.65 and a topological polar surface area (TPSA) of 29.54 Ų , values that dictate its chromatographic behavior and solubility profile. The 5-bromo analog (CAS 261732-38-1) exhibits a slightly higher LogP of 3.81 [1], reflecting the lower electronegativity and different polarizability of bromine compared to iodine. Both compounds share an identical TPSA of 29.54 Ų due to their identical heteroatom connectivity. This approximately 0.16 LogP unit difference translates to a measurable difference in reversed-phase HPLC retention times and can influence the choice of purification conditions. For researchers optimizing synthetic routes, the slightly lower lipophilicity of the 5-iodo derivative may offer advantages in normal-phase chromatographic separations where earlier elution is desired, or in reaction solvent selection where polarity matching is critical.

Lipophilicity Chromatography Solubility profiling

Optimal Procurement-Driven Application Scenarios for 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester


Medicinal Chemistry: Suzuki-Miyaura Cross-Coupling for 5-Aryl Indoline Library Synthesis

The 5-iodo substituent makes this compound the electrophilic partner of choice for Suzuki-Miyaura cross-coupling reactions targeting 5-aryl indoline libraries. The established reactivity order ArI >> ArBr >> ArCl [1] means that the 5-iodo derivative enables broader boronic acid scope, lower Pd catalyst loadings, and milder reaction temperatures compared to the 5-bromo or 5-chloro analogs. This is particularly valuable in medicinal chemistry programs where diverse 5-arylated indoline scaffolds are needed for structure-activity relationship (SAR) exploration, especially in neurological disorder targets where 5-substituted indolines are privileged pharmacophores .

Process Chemistry: Orthogonal Boc Protection for Multi-Step API Intermediate Synthesis

In multi-step active pharmaceutical ingredient (API) syntheses, the Boc protecting group provides orthogonal nitrogen protection that can be selectively removed under acidic conditions without affecting other functional groups. This enables a convergent synthetic strategy where the 5-iodoindoline core is elaborated via cross-coupling, followed by Boc deprotection and further N-functionalization. The enhanced oxidative stability conferred by the Boc group [2] is particularly advantageous during scale-up, where prolonged reaction times and exposure to air can degrade unprotected indolines.

Chemical Biology: Synthesis of 5-Iodoindoline-Derived Molecular Probes and Radioligands

The 5-iodo substituent serves as a precursor for radioiodination (e.g., ¹²⁵I or ¹²³I labeling) via isotope exchange or tin-iodine exchange, enabling the synthesis of radiolabeled molecular probes for receptor binding assays and in vivo imaging studies. The Boc protecting group ensures that the indoline nitrogen remains inert during radiochemical transformations, and can be removed post-labeling to generate the free amine for subsequent conjugation or biological evaluation .

Analytical Chemistry and Quality Control: Use as a Chromatographic Reference Standard

With documented purity tiers of 95-98% and available batch-specific QC data including NMR, HPLC, and GC , this compound is suitable for use as a reference standard in chromatographic method development and impurity profiling. Its well-defined LogP (3.65) and TPSA (29.54 Ų) facilitate the development of robust reversed-phase HPLC methods for monitoring reaction progress and assessing purity of downstream products in regulated analytical environments.

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